

Spectroscopic and Methodological Profile of PROTAC Linker 31

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	NH2-Ph-C4-acid-NH2-Me	
Cat. No.:	B11885598	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data and experimental protocols for the characterization of PROTAC Linker 31, chemically identified as (2S,4R)-4-amino-5-(4-aminophenyl)-2-methylpentanoic acid. While specific experimental data for this particular linker is not readily available in public databases, this document outlines the standard analytical methodologies and expected data formats based on the analysis of structurally similar compounds.

Chemical Identity of PROTAC Linker 31

Parameter	Value
Systematic Name	(2S,4R)-4-amino-5-(4-aminophenyl)-2- methylpentanoic acid
Common Name	PROTAC Linker 31, NH2-Ph-C4-acid-NH2-Me
CAS Number	1263819-48-2[1][2][3]
Molecular Formula	C12H18N2O2[4]
Molecular Weight	222.28 g/mol [2][4]

Predicted Spectroscopic Data

Based on the chemical structure of PROTAC Linker 31, the following tables outline the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. These predictions are foundational for the verification of synthesized or procured batches of the linker.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~ 7.0-7.2	d	2H	Ar-H (ortho to NH ₂)
~ 6.5-6.7	d	2H	Ar-H (meta to NH₂)
~ 4.5-5.0	br s	2H	Ar-NH2
~ 3.5-3.8	m	1H	CH-NH2
~ 2.8-3.0	m	2H	CH2-Ar
~ 2.4-2.6	m	1H	СН-СООН
~ 1.5-1.8	m	2H	CH ₂
~ 1.1-1.3	d	3H	СН₃
~ 3.0-4.0	br s	2H	CH-NH2
~ 12.0	br s	1H	СООН

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: DMSO-d6

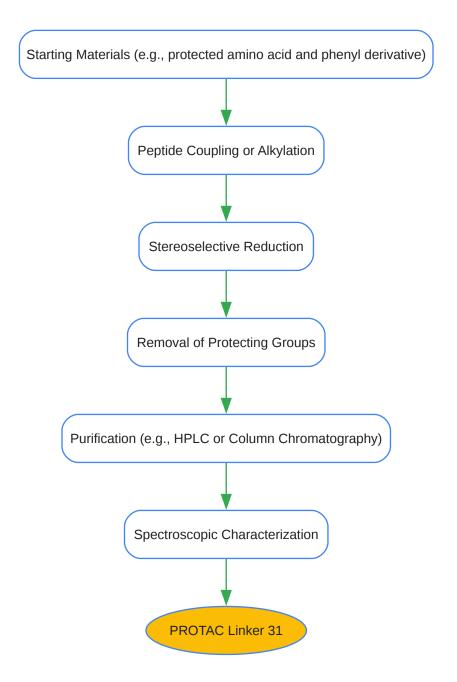
Chemical Shift (δ) ppm	Assignment
~ 175-180	C=O (Carboxylic Acid)
~ 145-150	Ar-C-NH ₂
~ 128-132	Ar-CH
~ 118-122	Ar-C (ipso)
~ 113-116	Ar-CH
~ 50-55	CH-NH ₂
~ 40-45	СН-СООН
~ 35-40	CH ₂ -Ar
~ 30-35	CH ₂
~ 15-20	СНз

Mass Spectrometry (MS) Data (Predicted)

lonization Mode	Calculated m/z	Observed m/z	Assignment
ESI+	223.1441	[M+H] ⁺	Protonated Molecular
ESI+	245.1260	[M+Na]+	Sodium Adduct
ESI-	221.1295	[M-H] ⁻	Deprotonated Molecular Ion

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of PROTAC Linker 31.


Synthesis Protocol

A plausible synthetic route for (2S,4R)-4-amino-5-(4-aminophenyl)-2-methylpentanoic acid would involve a multi-step process, likely starting from commercially available precursors. A key

step would be the stereoselective introduction of the two chiral centers. One potential approach is an asymmetric synthesis involving a chiral auxiliary or a stereoselective reduction of a suitable precursor. The synthesis would conclude with the deprotection of the amino and carboxyl groups.

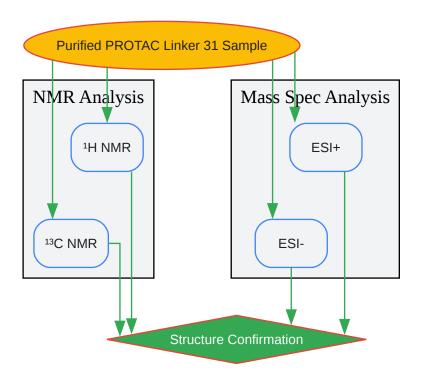
Workflow for Synthesis and Purification:

Click to download full resolution via product page

Caption: Synthetic workflow for PROTAC Linker 31.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of PROTAC Linker 31 in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
 - Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.


Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of PROTAC Linker 31 (approximately 1 mg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
- Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
- Data Acquisition:

- Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
- Acquire data in both positive and negative ion modes over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any common adducts. Compare the observed exact mass to the calculated theoretical mass to confirm the elemental composition.

Logical Flow for Spectroscopic Analysis:

Click to download full resolution via product page

Caption: Analytical workflow for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NH2-Ph-C4-acid-NH2-Me(Synonyms: PROTAC Linker 31) | whatman (沃特曼) [fluoroprobe.com]
- 4. NH2-Ph-C4-acid-NH2-Me | C12H18N2O2 | CID 89709256 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Methodological Profile of PROTAC Linker 31]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11885598#spectroscopic-data-nmr-mass-spec-of-protac-linker-31]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com